Ethyl 5-bromo-2-(difluoromethoxy)benzoate
Overview
Description
Ethyl 5-bromo-2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H9BrF2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethoxy groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-(difluoromethoxy)benzoate is typically synthesized by reacting 5-bromo-2-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable solvent . The reaction conditions can be adjusted based on the specific requirements of the synthesis process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 5-substituted-2-(difluoromethoxy)benzoates.
Oxidation: 5-bromo-2-(difluoromethoxy)benzoic acid.
Reduction: 5-bromo-2-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-2-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-bromo-2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-fluorobenzoate: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
Ethyl 5-bromo-2-methoxybenzoate: Contains a methoxy group instead of difluoromethoxy, affecting its chemical properties and uses.
Ethyl 5-chloro-2-(difluoromethoxy)benzoate:
The uniqueness of this compound lies in the presence of both bromine and difluoromethoxy groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 5-bromo-2-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-2-15-9(14)7-5-6(11)3-4-8(7)16-10(12)13/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPBYRBWCGUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661127 | |
Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-60-7 | |
Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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